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Compound of Interest

Compound Name: (2,3-Epoxypropyl)benzene

Cat. No.: B1213304

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,3-
Epoxypropyl)benzene (also known as benzyl oxirane), a valuable intermediate in organic
synthesis and drug development. The document presents nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format. Detailed
experimental protocols for acquiring these spectra are also provided, alongside a visual
workflow of the spectroscopic analysis process.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (2,3-Epoxypropyl)benzene.

'H NMR Spectroscopic Data

The proton NMR spectrum of (2,3-Epoxypropyl)benzene exhibits characteristic signals for the
aromatic, benzylic, and epoxide protons.
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Aromatic protons
7.35-7.20 m 5H

(CeH5s)
3.20 m 1H CH (oxirane ring)
2.90 dd 1H CHz (benzylic)
2.85 dd 1H CHz (oxirane ring)
2.65 dd 1H CHz2 (benzylic)
2.55 dd 1H CHz (oxirane ring)

Solvent: CDCIs, Reference: TMS (0 ppm)

13C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (6) ppm

Assignment

137.5 C (quaternary, aromatic)
129.3 CH (aromatic)

128.6 CH (aromatic)

126.6 CH (aromatic)

52.5 CH (oxirane ring)

47.2 CH: (oxirane ring)

38.8 CHz (benzylic)

Solvent: CDCIs, Reference: CDCIs (77.16 ppm)

Infrared (IR) Spectroscopic Data
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The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm~?) Intensity Assignment
3080 - 3030 Medium Aromatic C-H stretch
2990 - 2910 Medium Aliphatic C-H stretch

1605, 1495, 1455

Medium to Strong

Aromatic C=C skeletal

vibrations

C-O-C stretch (epoxide,

1260 Strong )

asymmetric)

C-O-C stretch (epoxide,
910, 840 Strong ]

symmetric)

C-H out-of-plane bend
740, 700 Strong

(monosubstituted benzene)

Sample Preparation: Neat liquid film

Mass Spectrometry (MS) Data

The mass spectrum shows the molecular ion and characteristic fragmentation patterns.

miz Relative Intensity (%) Assighment

134 25 [M]* (Molecular lon)
105 20 [M - CHOJ*

91 100 [C7H7]* (Tropylium ion)
78 15 [CeHe]*

77 30 [CeHs]*

65 15 [CsHs]*

51 20 [CaHs]*
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lonization Method: Electron lonization (El) at 70 eV

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

e Approximately 10-20 mg of (2,3-Epoxypropyl)benzene is dissolved in ~0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard.

e The solution is transferred to a 5 mm NMR tube.
2. 'H NMR Acquisition:
e The spectrum is recorded on a 400 MHz NMR spectrometer.

o Key acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, an
acquisition time of 4 seconds, and a spectral width of 16 ppm.

o Atotal of 16 scans are typically acquired for a good signal-to-noise ratio.
3. 3C NMR Acquisition:

e The spectrum is recorded on the same 400 MHz spectrometer (operating at 100 MHz for
13C).

e A proton-decoupled pulse sequence is used.

o Key acquisition parameters include a 30° pulse width, a relaxation delay of 2.0 seconds, an
acquisition time of 1.5 seconds, and a spectral width of 240 ppm.

o Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

4. Data Processing:
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The raw data (Free Induction Decay - FID) is Fourier transformed.

Phase correction and baseline correction are applied.

For *H NMR, the spectrum is referenced to the TMS signal at 0.00 ppm.

For 13C NMR, the spectrum is referenced to the solvent (CDCIs) signal at 77.16 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation:

o Adrop of neat (2,3-Epoxypropyl)benzene is placed between two potassium bromide (KBr)
or sodium chloride (NaCl) salt plates to form a thin liquid film.

2. Data Acquisition:
e The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
e The data is typically collected over a range of 4000 to 400 cm™1.

o Abackground spectrum of the clean salt plates is recorded first and automatically subtracted
from the sample spectrum.

e An average of 16 or 32 scans is typically performed to improve the signal-to-noise ratio.
3. Data Processing:

e The resulting interferogram is Fourier transformed to produce the final IR spectrum of
transmittance or absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

1. Sample Introduction:

e The sample is introduced into the mass spectrometer via a gas chromatography (GC-MS)
system for separation and purification, or by direct injection if the sample is pure.
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e For GC-MS, a dilute solution of the compound in a volatile solvent like dichloromethane or
ethyl acetate is injected into the GC.

2. lonization:
» Electron lonization (El) is employed with a standard electron energy of 70 eV.
3. Mass Analysis:

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
using a quadrupole mass analyzer.

4. Detection:
e An electron multiplier detector is used to detect the ions.

e The mass spectrum is generated by plotting the relative abundance of ions as a function of
their m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of (2,3-Epoxypropyl)benzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213304+#spectroscopic-data-of-2-3-epoxypropyl-
benzene-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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